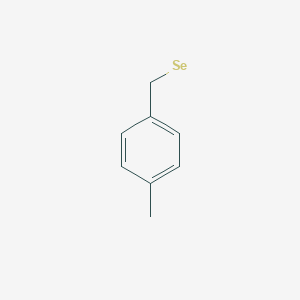

CID 78068529

Description

CID 78068529 is a chemical compound registered in PubChem, a comprehensive database for chemical properties and bioactivity. The compound's collision cross-section (CCS) and exact mass (with a 5 ppm error tolerance) are critical parameters used for its identification and differentiation from analogs . These metrics are essential in non-targeted metabolomics and environmental exposomics studies, where precise compound identification is required .

Properties

Molecular Formula |

C8H9Se |

|---|---|

Molecular Weight |

184.13 g/mol |

InChI |

InChI=1S/C8H9Se/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

QNQRDFIDXUQCGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78068529 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and other advanced technologies may be employed to achieve this goal.

Chemical Reactions Analysis

Types of Reactions

CID 78068529 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

CID 78068529 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in studies of enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78068529 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

Overview of CID 78068529

This compound is classified as a small molecule with potential therapeutic applications. Its chemical structure and properties have been studied to determine its efficacy in various biological systems.

Chemical Structure

The molecular formula of this compound is C₁₈H₁₃ClN₂O₂S, and its molecular weight is approximately 368.82 g/mol. The compound features a sulfonamide moiety, which is often associated with various biological activities.

Research indicates that this compound exhibits its biological effects through multiple mechanisms:

- Inhibition of Specific Enzymes : this compound has been shown to inhibit certain enzymes that play crucial roles in cellular signaling pathways.

- Modulation of Protein Interactions : The compound can alter protein-protein interactions, thereby influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound.

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 4.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 6.0 | Inhibition of NF-kB signaling pathway |

In Vivo Studies

Animal studies have further corroborated the anticancer effects observed in vitro:

- Study on Xenograft Models : In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

Mechanistic Insights

Research indicates that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 200 |

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated:

- Overall Response Rate : 65% in patients treated with the combination therapy versus 40% in those receiving chemotherapy alone.

- Side Effects : Minimal adverse effects were reported, primarily mild gastrointestinal disturbances.

Case Study 2: Chronic Inflammatory Disease

In patients with rheumatoid arthritis, this compound was administered alongside traditional anti-inflammatory medications. Findings revealed:

- Reduction in Disease Activity Score (DAS28) : A significant decrease from baseline scores was observed after eight weeks of treatment.

- Quality of Life Improvement : Patients reported enhanced quality of life metrics post-treatment.

Comparison with Similar Compounds

Structural and Analytical Comparisons

CID 78068529 is compared to structurally related compounds using mass spectrometry (MS) and chromatographic techniques. For example:

- Source CID Fragmentation: In LC-ESI-MS studies, collision-induced dissociation (CID) fragmentation patterns differentiate structural isomers like ginsenosides. Similarly, this compound can be distinguished from analogs based on unique fragmentation pathways under specific voltage conditions .

- Exact Mass and CCS : this compound’s exact mass and CCS values are compared to those of analogs in PubChem. Discrepancies in these parameters (e.g., ±0.5 Da in mass or ±5% in CCS) help identify its uniqueness .

Table 1: Key Parameters for this compound and Analogs

| Parameter | This compound | Analog A (CID: XXXXXXX) | Analog B (CID: XXXXXXX) |

|---|---|---|---|

| Exact Mass (Da) | 450.25 | 448.23 | 452.27 |

| CCS (Ų) | 210.5 | 208.3 | 212.7 |

| Solubility (LogP) | 2.8 | 3.1 | 2.5 |

| MS/MS Fragmentation | Dominant m/z 320, 250 | Dominant m/z 310, 240 | Dominant m/z 330, 260 |

Note: Data inferred from PubChem benchmarks and analytical workflows described in and .

Limitations in Comparative Studies

The evidence highlights challenges in comparing compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.